N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide

physicochemical profiling drug-likeness permeability

Researchers often face supply bottlenecks for structurally defined benzofuran-2-carboxamide scaffolds essential for PDE4/TNF pathway studies. This compound, lacking the 7-methoxy substituent common to many congeners, serves as a critical parent analog for metabolic stability and target selectivity benchmarking [Local Evidence]. - Enables direct SAR dissection of 7-O-methylation impact on potency & ADME. - Features a unique furan-2-yl-methoxyethyl side chain for distinct conformational & H-bonding profiles. - Available for immediate procurement, supporting rapid analog library generation via late-stage N-functionalization.

Molecular Formula C16H15NO4
Molecular Weight 285.299
CAS No. 1788559-47-6
Cat. No. B2780901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide
CAS1788559-47-6
Molecular FormulaC16H15NO4
Molecular Weight285.299
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CC=CO3
InChIInChI=1S/C16H15NO4/c1-19-15(13-7-4-8-20-13)10-17-16(18)14-9-11-5-2-3-6-12(11)21-14/h2-9,15H,10H2,1H3,(H,17,18)
InChIKeyKIYSOWJYRFDSQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide: Structural Identity & Compound-Class Context


N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide is a synthetic small‑molecule benzofuran‑2‑carboxamide (MW 285.29 g/mol, formula C16H15NO4) . The compound features an unsubstituted benzofuran‑2‑carboxamide core linked via an N‑(2‑methoxyethyl) spacer to a furan‑2‑yl ring. This arrangement places it within the broader class of benzofuran‑2‑carboxamides, a scaffold investigated for phosphodiesterase IV (PDE4) inhibition, tumour necrosis factor (TNF) modulation, and neuroprotection [1][2]. However, no dedicated biological or pharmacological characterization of this specific compound has been published; all activity‑related claims are class‑level inferences only.

Compound class Benzofuran-2-carboxamide
Side chain Furan-2-yl-methoxyethyl
Research context PDE4/TNF pharmacophore probe (class-level)

N-[2-(Furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide: Why In-Class Substitution Fails


Although benzofuran‑2‑carboxamide derivatives share a common core, small changes in the N‑substituent radically alter lipophilicity, hydrogen‑bonding capacity, and conformational preference, which in turn dictate target engagement, metabolic stability, and off‑target profiles. The furan‑2‑yl‑methoxyethyl side chain in this compound provides a unique spatial orientation and hydrogen‑bond acceptor pattern that cannot be replicated by simple N‑alkyl or N‑phenyl analogs [1]. Furthermore, the absence of a 7‑methoxy substituent on the benzofuran ring—a feature present in many biologically characterised congeners—may reduce susceptibility to oxidative metabolism while also removing a potential hydrogen‑bond donor/acceptor site, pivoting the selectivity profile [2]. Without direct comparative data, procurement decisions must rely on these structural distinctions and the class‑level activity of the benzofuran‑2‑carboxamide scaffold rather than on demonstrated superiority.

Factor
This compound
Potential substitute
Risk
Side chain topology
Furan-2-yl-methoxyethyl
N-alkyl or N-phenyl analogs
Altered H‑bond network may shift target engagement
7‑Methoxy substituent
Absent
7‑Methoxy analog (CAS 1788559-51-2)
Oxidative metabolism profile may differ; direct replacement not supported
Amide regiochemistry
Benzofuran‑2‑carbonyl‑amide
Furan‑3‑carbonyl‑amide regioisomer
Pharmacophoric vector shift may abolish target recognition

N-[2-(Furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide: Quantitative Differentiation from Closest Analogs


Lipophilicity & Molecular Weight vs 7-Methoxy Analog

The target compound (MW 285.29 g/mol) is 30.04 g/mol lighter than its closest commercially available analog, N-[2-(furan-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 1788559-51-2; MW 315.32 g/mol) . The lower molecular weight, combined with the absence of the polar 7‑methoxy group, is predicted to increase lipophilicity (estimated ΔclogP ≈ +0.5 to +0.8), which may improve passive membrane permeability and blood–brain barrier penetration, although direct experimental logP/logD values are not reported.

Lipophilicity vs 7‑MeO analog
Class-level
ΔMW –30 g/mol ΔclogP +0.5–0.8
Supports predicted CNS permeability ranking
No experimental logP; class-level inference
physicochemical profiling drug-likeness permeability

Hydrogen-Bond Profile vs Furan-3-carboxamide Regioisomer

The target compound possesses 1 hydrogen‑bond donor (amide NH) and 5 hydrogen‑bond acceptors (amide carbonyl, furan oxygen, methoxy oxygen, benzofuran oxygen). Its regioisomer N-(2-(benzofuran-2-yl)-2-methoxyethyl)furan-3-carboxamide (CAS 2034556-19-7) rearranges the amide connectivity such that the carbonyl is attached to the furan ring rather than the benzofuran core . This regioisomeric shift alters the electronic environment of the amide bond and may influence the compound’s ability to engage specific protein targets that recognize the benzofuran‑2‑carboxamide pharmacophore, as highlighted in PDE4/TNF inhibitor patents [1]. Quantitative target‑binding data are absent for both compounds.

H‑bond profile vs regioisomer
Reported
HBD 1 / HBA 5 amide connectivity differs
Pharmacophoric orientation may differ from regioisomer
No comparative binding data
hydrogen bonding target engagement selectivity

Metabolic Soft-Spot: 7-Methoxy Group Absence

The 7‑methoxybenzofuran‑2‑carboxamide subclass (exemplified by CAS 1788559-51-2) contains a methoxy group on the benzofuran ring that is a known site for cytochrome P450‑mediated O‑demethylation, a common metabolic soft spot in benzofuran derivatives [1]. The target compound lacks this 7‑methoxy substituent, thereby eliminating a key oxidative liability. No experimental microsomal stability data are available for either compound, but the structural difference implies that the target compound may exhibit improved metabolic stability in vitro and in vivo, potentially leading to longer half‑life and lower clearance.

Metabolic soft-spot: 7‑OMe
Class-level
0 O‑Me sites on benzofuran vs 1 O‑Me in comparator
May reduce oxidative metabolism site
In vitro microsomal data required
metabolic stability oxidative metabolism CYP liability

N-[2-(Furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide: Research & Procurement Application Scenarios


CNS-Targeted Benzofuran-2-carboxamide Library Scaffold

The compound’s moderate molecular weight (285.29 g/mol), predicted higher lipophilicity relative to 7‑methoxy analogs, and the presence of a methoxyethyl‑furan side chain make it a suitable starting scaffold for CNS‑oriented medicinal chemistry programs targeting PDE4, TNF, or neuroprotective pathways [1][2]. Its simplified benzofuran core also allows straightforward late‑stage functionalisation to probe structure–activity relationships.

Negative Control for 7-Methoxybenzofuran-2-carboxamide Series

In experiments designed to dissect the contribution of the 7‑methoxy group to biological activity, metabolic stability, or target selectivity, this compound serves as a direct parent analog lacking that substituent. It can be used to benchmark the impact of 7‑O‑methylation on in vitro potency and ADME properties [1].

Fragment-Based Drug Discovery & Pharmacophore Validation

The benzofuran‑2‑carboxamide core linked to a furan‑2‑yl‑methoxyethyl tail provides a defined pharmacophore for PDE4 and TNF inhibition, as claimed in the Darwin Discovery patent series [2]. The compound can be employed as a reference ligand in competitive binding assays, surface plasmon resonance (SPR), or X‑ray crystallography to validate target engagement of this chemotype.

Synthetic Building Block for Diversified Amide Libraries

The compound’s structure—possessing a free amide NH and a methoxyethyl linker—enables further N‑alkylation or N‑acylation, facilitating the rapid generation of analog libraries for high‑throughput screening. Its availability from multiple vendors (e.g., A2B Chem, Smolecule) supports procurement‑scale supply .

Application
Selection Property
Validation Focus
CNS-targeted benzofuran-2-carboxamide library scaffold
Predicted CNS-like lipophilicity
CNS penetration assay (PAMPA / BBB model)
Negative control for 7-methoxy series
Absence of 7-methoxy group
Comparative metabolic stability assay
Fragment-based pharmacophore validation
Benzofuran-2-carboxamide pharmacophore
Competitive binding assay (SPR / X-ray)
Synthetic building block for amide libraries
Free amide NH for diversification
High-throughput screening compatibility
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